N-cyclohexyl-5-methylpyridin-2-amine
Description
Contextualization within Aminopyridine Chemistry
Aminopyridines are a class of organic compounds characterized by a pyridine (B92270) ring substituted with one or more amino groups. The position of the amino group on the pyridine ring significantly influences the chemical and physical properties of the molecule. These compounds are of great interest due to their diverse pharmacological activities. The aminopyridine scaffold is a common feature in many approved drugs and investigational compounds, highlighting its importance in medicinal chemistry.
The versatility of aminopyridines stems from their ability to be readily functionalized, allowing for the synthesis of a wide array of derivatives with tailored biological activities. The pyridine ring can participate in various chemical reactions, and the amino group provides a site for further modification, making these compounds valuable building blocks in organic synthesis.
Overview of Research Significance and Academic Trajectories
The primary research significance of N-cyclohexyl-5-methylpyridin-2-amine lies in its utility as a precursor and structural component in the synthesis of more complex molecules with potential therapeutic applications. Although detailed research focusing exclusively on this compound is limited, its constituent parts—the cyclohexyl group and the 5-methylpyridin-2-amine core—are prevalent in a variety of bioactive compounds.
Academic and industrial research trajectories involving structures related to this compound are predominantly in the field of medicinal chemistry, particularly in the design and synthesis of protein kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The aminopyridine core of this compound serves as a key pharmacophore that can interact with the ATP-binding site of various kinases.
For instance, derivatives of aminopyrimidines, which share structural similarities with the aminopyridine portion of this compound, have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Furthermore, a structurally related compound, cyclohexyl (5-(2-acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)carbamate (PK68), has been identified as a potent inhibitor of Receptor-Interacting Protein 1 (RIPK1) kinase, a key enzyme in cellular necroptosis. nih.gov This suggests a potential research avenue for this compound derivatives in the development of treatments for neurodegenerative diseases and other conditions where necroptosis is implicated.
The synthesis of this compound itself is of interest to synthetic organic chemists. The precursor, 2-amino-5-methylpyridine (B29535), can be synthesized through various methods, including the reaction of 3-methyl-pyridine with sodium amide. google.com The subsequent N-alkylation with a cyclohexyl group presents a common synthetic transformation.
While direct and extensive research on the specific biological activities of this compound is not widely published, its structural features strongly suggest its continued importance as a scaffold in the ongoing quest for novel and effective therapeutic agents, particularly in the realm of kinase inhibition. Future academic research will likely focus on the synthesis and evaluation of a broader library of derivatives to explore their potential against a range of biological targets.
Interactive Data Tables
Below are interactive data tables summarizing key information about this compound and its precursor, 2-amino-5-methylpyridine.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H18N2 |
| Molecular Weight | 190.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 88260-15-5 |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Table 2: Chemical Properties of 2-Amino-5-methylpyridine
| Property | Value |
| Molecular Formula | C6H8N2 |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | 5-methylpyridin-2-amine |
| CAS Number | 1603-41-4 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 76-78 °C |
| Boiling Point | 227 °C |
| Solubility | Soluble in water, ethanol, and ether |
Structure
3D Structure
Properties
IUPAC Name |
N-cyclohexyl-5-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-7-8-12(13-9-10)14-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIFUKQMCODHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529858 | |
| Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88260-15-5 | |
| Record name | N-Cyclohexyl-5-methylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of N Cyclohexyl 5 Methylpyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of N-cyclohexyl-5-methylpyridin-2-amine. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment can be made.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound would include distinct resonances for the pyridine (B92270) ring protons, the cyclohexyl protons, the methyl group, and the amine proton. The pyridine region would show characteristic splitting patterns for the three aromatic protons. The cyclohexyl group would exhibit a series of overlapping multiplets in the aliphatic region. The methyl group on the pyridine ring would appear as a singlet, and the N-H proton would likely be a broad signal. chemicalbook.comchemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, twelve distinct signals are expected: five for the pyridine ring (one substituted with the methyl group and one with the amino group), six for the cyclohexyl ring, and one for the methyl group. The chemical shifts are indicative of the carbon's local electronic environment. chemicalbook.comspectrabase.com
Predicted NMR Data for this compound
The following data is predicted based on typical values for similar structural motifs.
Table 1: Predicted ¹H NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-6 | 7.8 - 8.0 | d | 1H |
| Pyridine H-4 | 7.2 - 7.4 | dd | 1H |
| Pyridine H-3 | 6.4 - 6.6 | d | 1H |
| N-H | 4.5 - 5.5 | br s | 1H |
| Cyclohexyl CH-N | 3.5 - 3.8 | m | 1H |
| Pyridine CH₃ | 2.1 - 2.3 | s | 3H |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-2 | 158 - 160 |
| Pyridine C-6 | 147 - 149 |
| Pyridine C-4 | 137 - 139 |
| Pyridine C-5 | 120 - 122 |
| Pyridine C-3 | 108 - 110 |
| Cyclohexyl C-1 (CH-N) | 50 - 55 |
| Cyclohexyl C-2, C-6 | 32 - 35 |
| Cyclohexyl C-3, C-5 | 25 - 27 |
| Cyclohexyl C-4 | 24 - 26 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₁₈N₂. uni.lu
The calculated monoisotopic mass is 190.147 Da. uni.lu In electrospray ionization (ESI), the compound is expected to be readily observed as the protonated molecular ion [M+H]⁺ at m/z 191.154. uni.lu
Under electron impact (EI) or collision-induced dissociation (CID), the molecule undergoes characteristic fragmentation. The dominant fragmentation pathway for amines is typically alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org
Key Fragmentation Pathways:
Loss of the cyclohexyl group: Cleavage of the N-cyclohexyl bond can result in a fragment corresponding to the 2-amino-5-methylpyridine (B29535) cation.
Ring cleavage of the cyclohexyl moiety: Fragmentation of the cyclohexyl ring can lead to the loss of smaller aliphatic chains.
Retro-Diels-Alder reaction: The cyclohexyl ring could potentially undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene.
Table 3: Predicted Mass Spectrometry Data
| Ion/Fragment | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 190.15 | Molecular Ion |
| [M+H]⁺ | 191.15 | Protonated Molecular Ion uni.lu |
| [M+Na]⁺ | 213.14 | Sodiated Adduct uni.lu |
| [C₆H₇N₂]⁺ | 107.06 | Loss of cyclohexyl radical (C₆H₁₁) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by absorptions corresponding to its secondary amine, aromatic pyridine ring, and aliphatic cyclohexyl components.
N-H Stretch: As a secondary amine, a single, moderately weak absorption band is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.com
C-H Stretches: Aromatic C-H stretching vibrations from the pyridine ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methyl groups are found just below 3000 cm⁻¹.
C=N and C=C Stretches: Aromatic ring stretching vibrations from the pyridine moiety are expected in the 1650-1590 cm⁻¹ region. researchgate.net
N-H Bend: A bending vibration for the secondary amine may be observed around 1550-1490 cm⁻¹.
C-N Stretches: Two distinct C-N stretching bands are anticipated: a stronger band for the aromatic C-N bond (1335–1250 cm⁻¹) and another for the aliphatic C-N bond (1250–1020 cm⁻¹). orgchemboulder.com
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3310 orgchemboulder.com |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Aliphatic C-H | C-H Stretch | 2950 - 2850 |
| Pyridine Ring | C=C, C=N Stretch | 1650 - 1590 researchgate.net |
| Amine | N-H Bend | 1550 - 1490 |
| Aromatic Amine | C-N Stretch | 1335 - 1250 orgchemboulder.com |
Chromatographic Techniques for Purity Assessment and Mixture Analysis (HPLC, LC-MS, UPLC)
Chromatographic methods are essential for determining the purity of this compound and for its quantification in complex mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed.
Due to the basic nature of the pyridine and amine functionalities, special considerations are needed to achieve good peak shape and resolution. helixchrom.comchromforum.org
Stationary Phase (Column): Reversed-phase columns, such as C18 or Phenyl-Hexyl, are commonly used. nih.gov For basic compounds prone to peak tailing from interactions with silica (B1680970) silanols, end-capped columns or specialized columns designed for polar/basic analytes may be required. chromforum.org Mixed-mode columns can also offer unique selectivity. helixchrom.com
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. japsonline.com To improve peak shape for the basic analyte, an acidic modifier such as formic acid or acetic acid is often added to the mobile phase. nih.govjapsonline.com This ensures the analyte is consistently protonated.
Detection: A UV detector is suitable for detection, as the pyridine ring is chromophoric. For more selective and sensitive analysis, and for confirmation of molecular weight, coupling the liquid chromatograph to a mass spectrometer (LC-MS) is the preferred method. helixchrom.com
UPLC: UPLC systems use columns with smaller particle sizes (<2 µm) to provide higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. japsonline.com
X-ray Crystallography for Solid-State Structural Determination of Related Pyridine-Amine Systems
X-ray crystallography provides unambiguous proof of structure by determining the precise arrangement of atoms in a single crystal. While a crystal structure for this compound itself may not be publicly available, analysis of closely related N-substituted pyridin-2-amine systems reveals key structural features that can be inferred for the target molecule. nih.govresearchgate.net
Studies on related structures, such as N-(Pyridin-2-ylmethyl)pyridin-2-amine, provide detailed information on:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the pyridine and substituent groups. nih.gov
Conformation: The technique reveals the preferred three-dimensional shape (conformation) of the molecule in the solid state, including the torsion angles between the pyridine ring and the N-substituent. researchgate.net
Intermolecular Interactions: It identifies and characterizes non-covalent interactions, such as hydrogen bonds (e.g., between the amine N-H and a nitrogen atom of a neighboring molecule) and π–π stacking interactions, which govern how the molecules pack together in the crystal lattice. nih.govmdpi.com
For this compound, X-ray crystallography would be expected to show the chair conformation of the cyclohexyl ring and potential intermolecular N-H···N hydrogen bonding, forming dimers or chains in the solid state. nih.gov
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-amino-5-methylpyridine |
| N-(Pyridin-2-ylmethyl)pyridin-2-amine |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Acetic Acid |
Computational and Theoretical Investigations of N Cyclohexyl 5 Methylpyridin 2 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of N-cyclohexyl-5-methylpyridin-2-amine. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to its chemical behavior.
Detailed research findings from DFT calculations would reveal key electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance, as they are central to the molecule's reactivity. The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For this compound, the electron-donating nature of the amino and alkyl groups is expected to influence these frontier orbitals significantly.
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). In this compound, the nitrogen atoms of the pyridine (B92270) ring and the amino group are expected to be electron-rich, making them susceptible to electrophilic attack.
Natural Bond Orbital (NBO) analysis can also be performed to understand the delocalization of electron density and the nature of the chemical bonds within the molecule. This analysis provides insights into hyperconjugative interactions and the stability arising from electron delocalization between occupied and unoccupied orbitals.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents hypothetical data for illustrative purposes.
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for donation. |
| LUMO Energy | -0.9 eV | Indicates the energy of the lowest energy orbitals available to accept electrons. |
| HOMO-LUMO Gap | 4.9 eV | Reflects the chemical stability and reactivity of the molecule. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |
Molecular Modeling and Dynamics Simulations (e.g., Conformational Analysis, Docking)
Molecular modeling and dynamics simulations are essential for exploring the three-dimensional structure and dynamic behavior of this compound. The presence of the flexible cyclohexyl group gives rise to multiple possible conformations, and understanding their relative energies and populations is crucial.
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in solution. MD simulations track the movements of atoms over time, offering a view of the molecule's flexibility and how it explores its conformational space.
In the context of medicinal chemistry, molecular docking is a powerful technique used to predict the binding mode of a molecule to a biological target, such as a protein receptor. Docking simulations would place different conformers of this compound into the active site of a target protein and score the interactions to predict the most favorable binding pose. This information is invaluable for structure-based drug design.
Table 2: Hypothetical Relative Energies of this compound Conformers This table presents hypothetical data for illustrative purposes.
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 (Chair-Equatorial) | 180° | 0.0 | 75.2 |
| 2 (Chair-Axial) | 60° | 1.5 | 20.1 |
| 3 (Twist-Boat) | 120° | 5.2 | 4.7 |
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational methods are indispensable for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the transition states and intermediates, and calculate the activation energies, which determine the reaction rates.
For instance, in reactions such as N-alkylation or N-acylation at the amino group, computational methods can be used to model the reaction pathway. The calculations would involve locating the transition state structure, which is the highest energy point along the reaction coordinate, and confirming its identity by frequency analysis (a single imaginary frequency). The calculated activation energy provides a quantitative measure of the kinetic feasibility of the reaction.
These computational studies can also be used to explore the regioselectivity of reactions, such as electrophilic aromatic substitution on the pyridine ring. By comparing the activation energies for substitution at different positions, it is possible to predict the most likely product.
Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound This table presents hypothetical data for illustrative purposes.
| Reaction Step | Description | Activation Energy (kcal/mol) |
|---|---|---|
| Step 1 | Formation of Intermediate I | 15.2 |
| Step 2 | Conversion of Intermediate I to Product | 8.5 |
Prediction and Analysis of Intermolecular Interactions (e.g., hydrogen bonding, π-π stacking)
Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as melting point and boiling point, as well as its behavior in condensed phases. Computational methods can be used to predict and quantify these non-covalent interactions.
Hydrogen bonding is a key interaction for this molecule, given the presence of the N-H group. The amino group can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. Computational calculations can determine the geometries and energies of these hydrogen bonds.
The pyridine ring also allows for the possibility of π-π stacking interactions with other aromatic systems. These interactions, although weaker than hydrogen bonds, can play a significant role in the packing of molecules in the solid state and in recognition processes.
Methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components, such as electrostatic, exchange, induction, and dispersion energies, providing a deeper understanding of the nature of these intermolecular forces.
Table 4: Hypothetical Interaction Energies for Dimers of this compound This table presents hypothetical data for illustrative purposes.
| Interaction Type | Interaction Energy (kcal/mol) | Dominant Contribution |
|---|---|---|
| Hydrogen Bonding (N-H···N) | -5.8 | Electrostatics |
| π-π Stacking | -2.1 | Dispersion |
In Silico Predictions of Structure-Reactivity Relationships
In silico methods can be used to establish quantitative structure-reactivity relationships (QSRRs), which correlate the structural or electronic properties of a series of related molecules with their chemical reactivity. For a series of derivatives of this compound, computational descriptors can be calculated and used to build predictive models.
Relevant descriptors might include electronic properties such as HOMO and LUMO energies, atomic charges, and dipole moments, as well as steric parameters derived from the molecular geometry. By correlating these descriptors with experimentally measured reaction rates or equilibrium constants, it is possible to develop a mathematical model that can predict the reactivity of new, untested compounds.
These QSRR models are valuable tools in chemical research and development, as they can accelerate the discovery of new molecules with desired reactivity profiles by prioritizing synthetic efforts towards the most promising candidates.
Table 5: Illustrative Calculated Descriptors for QSRR Modeling of this compound Derivatives This table presents hypothetical data for illustrative purposes.
| Derivative | HOMO Energy (eV) | LogP | Molecular Volume (ų) |
|---|---|---|---|
| Parent | -5.8 | 3.1 | 185.2 |
| 4-Fluoro | -5.9 | 3.2 | 186.1 |
| 4-Nitro | -6.5 | 2.9 | 195.4 |
Catalytic Applications of N Cyclohexyl 5 Methylpyridin 2 Amine Derived Systems
Role as Ligands in Homogeneous Catalysis
N-substituted-2-aminopyridines, such as N-cyclohexyl-5-methylpyridin-2-amine, are effective ligands in homogeneous catalysis due to the presence of two distinct nitrogen donor sites: the pyridine (B92270) ring nitrogen and the exocyclic amino nitrogen. This arrangement allows them to act as bidentate ligands, forming stable chelate rings with a variety of transition metals, including palladium, iron, and rhodium. rsc.orgnsf.gov
The coordination properties of these ligands can be finely tuned by altering the substituents on both the pyridine ring and the amino group. nih.govunimi.it In the case of this compound, the 5-methyl group is an electron-donating group, which increases the basicity and donor strength of the pyridine nitrogen. acs.org The N-cyclohexyl group imparts significant steric bulk around the amino nitrogen. This steric hindrance can influence the geometry of the resulting metal complex, control substrate access to the catalytic center, and enhance the stability of the catalyst. nsf.gov
The introduction of an electronegative nitrogen atom into an aromatic ring, as in pyridine, differentiates its physicochemical properties from benzene, enabling pyridine derivatives to act as effective Lewis bases toward metal ions. nih.gov The structural and electronic modifications achieved by such functionalization allow for the modulation of the metal's coordination sphere, which can improve catalytic properties. nih.gov For example, the amino-pyridine ligand scaffold has been widely used in base metal catalysis, such as in iron(II) complexes for Atom Transfer Radical Polymerization (ATRP). nsf.gov In these systems, the ligand structure, including steric and electronic factors, plays a crucial role in catalyst activity and the equilibrium of the polymerization process. nsf.gov
The table below summarizes the characteristics of pyridyl-amine ligands and the influence of specific substituents analogous to those in this compound.
| Feature | General Role in Catalysis | Influence of 5-Methyl Group | Influence of N-Cyclohexyl Group |
| Pyridine Nitrogen | Acts as a Lewis basic donor site to coordinate with the metal center. nih.gov | Increases electron density and basicity, enhancing donor capability. acs.org | Minimal direct electronic effect, but contributes to the overall steric profile of the ligand. |
| Amino Nitrogen | Provides a second coordination site for chelation, forming a stable metallacycle. rsc.org | Minimal direct effect. | Imparts significant steric bulk, influencing complex geometry and substrate selectivity. nsf.gov |
| Bidentate Nature | Forms stable five- or six-membered chelate rings with metal ions, enhancing catalyst stability. rsc.org | Modifies the electronic properties of the pyridine ring component of the chelate. | Sterically protects the metal center, potentially improving catalyst longevity and selectivity. |
Participation in Specific Catalytic Reactions (e.g., C-C and C-N bond formation, organic transformations)
Systems derived from N-aryl-2-aminopyridines are particularly effective in directing C-H activation, a powerful strategy for forming new C-C and C-N bonds. rsc.org The pyridyl group acts as an internal directing group, facilitating the formation of a metallacycle intermediate that brings the catalyst into close proximity with a specific C-H bond on the aryl substrate, enabling its functionalization. rsc.org
C-C Bond Formation: Rhodium-catalyzed systems utilizing N-aryl-2-aminopyridine directing groups have been employed in the synthesis of indoles through annulation reactions with sulfoxonium ylides or propargylic amines. rsc.org These transformations proceed via a sequence of C-H activation, coordination/insertion of the coupling partner, and reductive elimination. rsc.org Similarly, palladium catalysts can facilitate the annulation of N-aryl-2-aminopyridines with alkynes to produce N-pyridoindoles. rsc.org
C-N Bond Formation: The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, utilizing palladium catalysts to couple amines with aryl halides. tcichemicals.com While specific use of this compound as a ligand is not prominently documented, related pyridyl-based ligands are instrumental in this area. The ligand's role is to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.
Other Organic Transformations: Beyond C-C and C-N bond formation, pyridyl-amine ligands are active in a range of other catalytic processes.
Polymerization: Iron(II) complexes bearing amino-pyridine ligands have been shown to catalyze the atom transfer radical polymerization (ATRP) of styrene. The steric and electronic properties of the ligand, such as the presence of bulky substituents on the amino group, directly impact the catalytic activity. nsf.gov
Hydrogenation: Chiral (pyridyl)imine Fe(II) complexes, which are structurally related to aminopyridine systems, have been evaluated as catalysts in the asymmetric transfer hydrogenation of ketones, demonstrating moderate catalytic activities. researchgate.net
Dehydrogenation: Palladium complexes with flexible pyridylidene amine ligands have shown high activity in the dehydrogenation of formic acid. nih.gov
The following table presents examples of catalytic reactions where pyridyl-amine ligands, structurally similar to this compound, play a key role.
| Reaction Type | Catalyst System | Substrates | Product | Reference |
| Indole Synthesis (C-C) | Rh(III) catalyst | N-aryl-2-aminopyridines, Sulfoxonium ylides | Indoles | rsc.org |
| N-Pyridoindole Synthesis (C-C) | Pd(OAc)₂ / Cu(OAc)₂ | N-aryl-2-aminopyridines, Propargylic alcohols | N-pyridoindoles | rsc.org |
| Styrene Polymerization | Amino-pyridine Iron(II) complex | Styrene | Polystyrene | nsf.gov |
| Ketone Hydrogenation | (Pyridyl)imine Fe(II) complex | Ketones | Chiral alcohols | researchgate.net |
| Formic Acid Dehydrogenation | Bis-pyridylidene amine Palladium complex | Formic Acid | H₂ and CO₂ | nih.gov |
Mechanistic Studies of Catalytic Cycles Involving Pyridyl-Amine Ligands
The catalytic efficacy of metal complexes with pyridyl-amine ligands is rooted in their ability to stabilize the metal center throughout the catalytic cycle and to modulate its reactivity. Mechanistic studies often reveal a cycle involving several key steps where the ligand plays a critical role.
For cross-coupling reactions, such as those involving C-H activation, a general mechanism proceeds as follows:
Coordination: The N-aryl-2-aminopyridine substrate coordinates to the metal center (e.g., Pd(II)) via its two nitrogen atoms, forming a chelate. rsc.org
C-H Activation: Assisted by the pyridyl directing group, the metal center activates a C-H bond on the aryl ring, leading to the formation of a stable five-membered metallacyclic intermediate. This is often the rate-determining step. rsc.org
Coordination/Insertion: The second substrate (e.g., an alkyne or olefin) coordinates to the metal center and subsequently inserts into the metal-carbon bond of the metallacycle. rsc.org
Reductive Elimination: This final step forms the new C-C or C-N bond and regenerates the active catalyst, which can then enter another catalytic cycle. rsc.org
In reactions like formic acid dehydrogenation catalyzed by a palladium-bis(pyridylidene amine) complex, mechanistic studies suggest a pathway involving the protonation of the central nitrogen atom of the ligand. nih.gov This protonation event is believed to be a key part of the catalytic cycle that liberates hydrogen gas.
The rigidity and electronic nature of the pyridine ring within a ligand framework can be crucial for stabilizing high oxidation states of the metal during the catalytic cycle, which is particularly important in oxidation reactions. unimi.it The conformational flexibility or rigidity imposed by the ligand structure directly impacts the kinetic inertness of intermediates and can prevent unwanted side reactions like ligand dissociation. unimi.it
Development and Evaluation of Organocatalytic Systems Utilizing N-Substituted Aminopyridines
While much of the research on aminopyridines focuses on their role as ligands for transition metals, N-substituted aminopyridines can also function as organocatalysts. Their utility in this domain stems from the basicity and nucleophilicity of the nitrogen atoms.
N-substituted aminopyridines can act as Brønsted base catalysts, abstracting a proton to activate a substrate. The basicity of the pyridine nitrogen can be tuned by substituents on the ring; for instance, the 5-methyl group in this compound enhances its basicity compared to unsubstituted aminopyridine.
They can also serve as nucleophilic catalysts. A well-known analogue is 4-(Dimethylamino)pyridine (DMAP), which is widely used to catalyze acylation reactions. The catalytic cycle for DMAP involves the nucleophilic attack of the pyridine nitrogen on the acylating agent (e.g., an anhydride), forming a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol substrate, transferring the acyl group and regenerating the DMAP catalyst.
Although specific organocatalytic applications of this compound are not well-documented, its structure suggests potential in similar roles. The steric hindrance from the cyclohexyl group might disfavor its use in reactions requiring a highly accessible nucleophilic center, but it could be advantageous in reactions where selectivity is governed by sterics. Furthermore, recent developments have explored the use of acyl azolium salts, which are diaryl ketones, in photochemical transformations involving hydrogen atom transfer (HAT), showcasing the expanding roles of nitrogen-containing heterocyclic compounds in organocatalysis. acs.org
Structure Activity Relationship Sar Studies and Functional Exploration of N Cyclohexyl 5 Methylpyridin 2 Amine Derivatives
Rational Design and Synthesis of N-Cyclohexyl-5-methylpyridin-2-amine Derivatives with Tailored Structures
The rational design of this compound derivatives is often guided by the intended application, such as tuning the electronic and steric properties to enhance biological activity or to facilitate specific chemical transformations. The design process typically involves modifications at three key positions: the cyclohexyl ring, the amine linker, and the pyridine (B92270) ring.
Synthesis Strategies:
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common approach is the nucleophilic substitution of a suitable leaving group at the 2-position of a 5-methylpyridine derivative with cyclohexylamine (B46788). Modifications of this core structure can be introduced either by using substituted starting materials or by post-synthesis functionalization.
One-pot multicomponent reactions (MCRs) have emerged as an efficient strategy for the synthesis of highly substituted 2-aminopyridine (B139424) derivatives. nih.gov These reactions offer advantages such as high atom economy, reduced waste, and the ability to generate a diverse library of compounds in a single step. For instance, a three-component reaction involving an enaminone, malononitrile, and cyclohexylamine could potentially yield a highly functionalized pyridine core. nih.gov
Another versatile method involves the reaction of pyridine N-oxides with activated isocyanides, followed by hydrolysis. nih.gov This approach allows for the synthesis of 2-aminopyridines that may be difficult to access through other methods. The reaction proceeds through an N-formylaminopyridine intermediate which can be deprotected under mild conditions. nih.gov
The table below illustrates various synthetic approaches that can be adapted for the synthesis of this compound derivatives.
| Reaction Type | Starting Materials | Key Features | Potential Derivatives |
| Nucleophilic Aromatic Substitution | 2-halo-5-methylpyridine, Cyclohexylamine | Direct C-N bond formation. Can be catalyzed by transition metals (e.g., Pd, Cu). nih.gov | Derivatives with substituents on the pyridine or cyclohexyl ring. |
| Multicomponent Reaction (MCR) | Enaminone, Malononitrile, Cyclohexylamine | High efficiency and diversity. Forms highly substituted pyridines. nih.gov | Complex, multi-functionalized pyridine derivatives. |
| From Pyridine N-oxides | 5-methylpyridine N-oxide, Activated isocyanide | Access to otherwise difficult-to-synthesize compounds. Mild reaction conditions. nih.gov | N-cyclohexyl-5-methylpyridin-2-amines with various substituents. |
| Buchwald-Hartwig Amination | 2-bromo-5-methylpyridine (B20793), Cyclohexylamine | Palladium-catalyzed cross-coupling. Good for a wide range of amines. nih.gov | Aryl or alkyl substituted N-cyclohexyl-5-methylpyridin-2-amines. |
Correlation of Structural Variations with Chemical Reactivity Profiles and Selectivity
The chemical reactivity of this compound derivatives is significantly influenced by the electronic and steric nature of the substituents on both the pyridine and cyclohexyl rings. The 2-amino group acts as an electron-donating group, increasing the electron density of the pyridine ring and influencing its reactivity towards electrophiles.
Electronic Effects:
Pyridine Ring Substituents: Electron-donating groups (EDGs) at positions 3, 4, or 5 of the pyridine ring further enhance the ring's nucleophilicity, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the ring less reactive towards electrophiles but more susceptible to nucleophilic attack.
Amino Group: The exocyclic amino group can be a site for various reactions, including acylation, alkylation, and arylation. The reactivity of this nitrogen is modulated by the electronic properties of the pyridine ring and the nature of the cyclohexyl group.
Steric Effects:
The bulky cyclohexyl group can sterically hinder reactions at the amino group and the adjacent positions on the pyridine ring. This steric hindrance can be exploited to achieve regioselectivity in certain reactions. For instance, in reactions involving electrophilic attack on the pyridine ring, the position of attack can be influenced by the steric bulk of the N-cyclohexyl group.
The reactivity of aminopyridines with halogens and interhalogens has been studied, revealing the formation of charge-transfer complexes and ionic species. researchgate.netacs.org The reaction of 4-aminopyridine (B3432731) with ICl, for example, produces both a charge-transfer complex and an ionic species. acs.org Such studies on analogous compounds provide insight into the potential reactivity of this compound.
The following table summarizes the predicted effects of structural modifications on the reactivity of the this compound scaffold.
| Structural Variation | Effect on Pyridine Ring Reactivity | Effect on Amino Group Reactivity | Expected Selectivity |
| Electron-donating group on pyridine | Increased nucleophilicity | Increased basicity and nucleophilicity | Enhanced reactivity towards electrophiles. |
| Electron-withdrawing group on pyridine | Decreased nucleophilicity | Decreased basicity and nucleophilicity | Prone to nucleophilic aromatic substitution. |
| Bulky substituent on cyclohexyl ring | Minimal direct effect | Steric hindrance, decreased reactivity | May influence regioselectivity of reactions on the pyridine ring. |
Exploration of Molecular Recognition and Binding Interactions in Model Systems
The this compound scaffold possesses key features that enable it to participate in various non-covalent interactions, which are crucial for molecular recognition and binding to biological targets or other molecules. These interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions.
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, while the N-H proton of the amino group can act as a hydrogen bond donor. These interactions are fundamental in the binding of many pyridine-containing drugs to their protein targets.
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of aromatic amino acids (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding pocket.
Studies on related pyridine-containing molecules have demonstrated their ability to bind to nucleic acids, with the pyridine nitrogen potentially involved in recognizing specific base pairs. chemicalbook.com The combination of hydrogen bonding capabilities, aromaticity, and hydrophobicity makes the this compound scaffold a promising candidate for the design of molecules that can selectively bind to specific biological targets.
The table below outlines the potential binding interactions of this compound derivatives in a model receptor site.
| Structural Feature | Type of Interaction | Potential Interacting Partner in a Receptor |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., -OH, -NH groups of amino acids) |
| Amino Group (N-H) | Hydrogen Bond Donor | Hydrogen bond acceptors (e.g., carbonyl oxygen of amino acids) |
| Pyridine Ring | π-π Stacking | Aromatic amino acid residues (Phe, Tyr, Trp) |
| Cyclohexyl Group | Hydrophobic Interaction | Hydrophobic pockets lined with aliphatic amino acid residues |
| Methyl Group | Hydrophobic Interaction | Hydrophobic regions of a binding site |
Functional Applications of this compound and its Derivatives as Chemical Scaffolds and Building Blocks in Advanced Organic Synthesis
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. nih.gov Derivatives of this compound can serve as key intermediates for the construction of more complex molecules with diverse applications.
As a Chemical Scaffold:
The this compound core can be used as a starting point for the development of libraries of compounds for drug discovery. By systematically modifying the substituents on the pyridine and cyclohexyl rings, chemists can explore the structure-activity relationships and optimize the properties of the molecules for a specific biological target. The aminopyridine scaffold is present in numerous FDA-approved drugs, highlighting its importance in pharmaceutical research. nih.gov
As a Building Block:
In organic synthesis, the functional groups of this compound can be used to construct more elaborate molecular architectures.
The amino group can be diazotized and converted into a variety of other functional groups.
The pyridine ring can undergo metal-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.
The inherent reactivity of the pyridine ring allows for electrophilic and nucleophilic substitution reactions to further functionalize the molecule.
For example, N-arylation of 2-aminopyridine derivatives with arynes has been shown to be a chemoselective process that can be used to construct complex polycyclic structures. uni.lu This highlights the potential of this compound as a versatile building block for the synthesis of novel heterocyclic compounds.
The following table provides examples of advanced organic synthesis applications for this compound derivatives.
| Application | Reaction Type | Resulting Structure |
| Synthesis of Fused Heterocycles | Intramolecular cyclization | Imidazo[1,2-a]pyridines, Pyrido[1,2-a]benzimidazoles |
| Cross-Coupling Reactions | Suzuki, Sonogashira, Buchwald-Hartwig | Biaryl compounds, Alkynylpyridines, N-Aryl derivatives |
| Construction of Polycyclic Systems | Diels-Alder reaction with arynes | Benzoisoquinuclidines, Isoquinuclidines uni.lu |
| Ligand Synthesis | Coordination with metal centers | Transition metal complexes for catalysis |
Q & A
Q. What synthetic methodologies are effective for preparing N-cyclohexyl-5-methylpyridin-2-amine, and how can reaction conditions be optimized?
Answer: The synthesis of pyridin-2-amine derivatives typically involves nucleophilic substitution or transition metal-catalyzed coupling. For This compound, a plausible route is the Buchwald-Hartwig amination between 5-methylpyridin-2-amine and cyclohexyl halides. Key parameters include:
- Catalyst system: Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos.
- Solvent: Toluene or dioxane at reflux (80–110°C).
- Base: Cs₂CO₃ or K₃PO₄ to deprotonate the amine.
- Reaction time: 12–24 hours under inert atmosphere.
Yield optimization requires monitoring by TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
Q. What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., cyclohexyl proton integration at δ 1.2–2.0 ppm and pyridine aromatic signals at δ 6.5–8.5 ppm).
- Mass spectrometry: High-resolution MS (HRMS) for molecular ion verification.
- X-ray crystallography: For definitive structural elucidation. SHELXL (via SHELX suite) is widely used for refining crystal structures, especially for resolving torsional angles and hydrogen-bonding networks .
Q. How can impurities or by-products be minimized during synthesis?
Answer:
- By-product identification: Use HPLC (≥98% purity standards, as in ) or GC-MS to detect side products.
- Purification: Gradient elution in column chromatography or preparative HPLC with C18 columns.
- Reaction monitoring: Real-time FTIR or in situ NMR to track intermediate formation .
Advanced Research Questions
Q. How can computational modeling predict the biological activity or binding affinity of this compound?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs).
- QSAR studies: Correlate structural features (e.g., cyclohexyl lipophilicity) with activity data from analogous compounds (e.g., pyrimidine derivatives in ).
- ADMET prediction: Tools like SwissADME assess bioavailability and toxicity .
Q. How should researchers resolve contradictions in pharmacological data (e.g., inconsistent IC₅₀ values across studies)?
Answer:
- Assay standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls.
- Statistical validation: Replicate experiments (n ≥ 3) and apply ANOVA or t-tests.
- Meta-analysis: Compare data with structurally similar compounds (e.g., ’s pyrimidine derivatives) to identify trends .
Q. What experimental strategies are recommended for studying the compound’s in vivo efficacy and pharmacokinetics?
Answer:
Q. How can crystallographic data reveal conformational flexibility in this compound?
Answer:
- Dihedral angle analysis: Compare torsion angles (e.g., cyclohexyl-pyridine linkage) across multiple crystal structures.
- Hydrogen bonding: Use SHELXL to map intermolecular interactions (e.g., N–H⋯N bonds) that stabilize specific conformers.
- Polymorphism screening: Recrystallize under varied conditions (solvent, temperature) to identify metastable forms .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
